Ammonium molybdate

Catalog No.
S525873
CAS No.
13106-76-8
M.F
H8MoN2O4
M. Wt
196.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium molybdate

CAS Number

13106-76-8

Product Name

Ammonium molybdate

IUPAC Name

diazanium;dioxido(dioxo)molybdenum

Molecular Formula

H8MoN2O4

Molecular Weight

196.03 g/mol

InChI

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2

InChI Key

APUPEJJSWDHEBO-UHFFFAOYSA-P

SMILES

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

solubility

Soluble in DMSO

Synonyms

ammonium heptamolybdate, ammonium molybdate, ammonium molybdate (VI), ammonium molybdate anhydrous, ammonium molybdate tetrahydrate, ammonium molybdate(VI), diammonium molybdate, 99Mo-labeled, molybdate (H2Mo14O43), diammonium salt, molybdate (H2Mo14O43), diammonium salt, trihydrate, molybdate (H2Mo16O49), diammonium salt, monohydrate, molybdate (H2Mo207), diammonium salt, molybdate (H2Mo207), diammonium salt, tetrahydrate, molybdate (H2Mo22O67), diammonium salt, molybdate (H2Mo3O10), diammoniums salt, hydrate, molybdate (H2Mo4O13), diammonium salt, molybdate (H2Mo4O13), diammonium salt, dihydrate, molybdate (H2Mo4O13), diammonium salt, hydrate, molybdate (H2Mo6O19), diammonium salt, monohydrate, molybdate (H2MoO4), diammonium salt, molybdate (H4Mo4O14), tetraammonium salt, molybdate (H4Mo5O17), tetraammonium salt, molybdate (H4Mo8O26), tetraammonium salt, molybdate (H4Mo8O26), tetraammonium salt, hydrate, molybdate (H6Mo8O27), hexaammonium salt, tetrahydrate, molybdate (H8Mo10O34), octaammonium salt, molybdate (H8Mo36O112), octaammonium salt, molybdate (H8Mo36O112), octaammonium salt, hydrate, monoammonium molybdate

Canonical SMILES

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

The exact mass of the compound Diammonium molybdate is 197.9538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ammonium molybdate (CAS 13106-76-8), specifically diammonium orthomolybdate, is a highly water-soluble, alkali-free inorganic precursor central to the manufacturing of advanced catalysts, pigments, and high-purity molybdenum compounds. Unlike crude molybdenum ores or alkali-containing salts, this compound provides an optimal 2:1 stoichiometric ratio of ammonium to molybdate, ensuring complete volatilization of the cation during thermal calcination. This leaves behind ultra-pure, catalytically active molybdenum trioxide without residual ash or alkali poisons. Its high aqueous solubility and specific basic pH profile make it a critical raw material for incipient wetness impregnation workflows in the petrochemical, agricultural, and fine chemical industries, where precision in metal dispersion and support interaction dictates downstream performance [1].

Substituting ammonium molybdate with generic alternatives fundamentally compromises catalyst synthesis and material purity. Utilizing sodium molybdate introduces persistent sodium ions that act as severe poisons to the acidic sites of alumina or zeolite supports, permanently degrading the performance of hydrodesulfurization (HDS) and selective oxidation catalysts . Conversely, attempting to use molybdenum trioxide directly as a cheaper baseline fails in standard aqueous workflows due to its near-total insolubility in water, necessitating hazardous or complex solvent workarounds. Even close in-class analogs like ammonium heptamolybdate (AHM) are not strictly interchangeable; AHM possesses a lower ammonia-to-molybdenum ratio, resulting in acidic impregnation solutions dominated by bulky polyoxometalate clusters rather than the monomeric molybdate species provided by the orthomolybdate form, which directly impacts the uniformity of metal dispersion on the support [1].

Complete Elimination of Alkali Catalyst Poisons

For the synthesis of supported metal oxide catalysts, the choice of molybdenum precursor dictates the purity of the final active phase. Ammonium molybdate undergoes clean thermal decomposition, volatilizing completely into ammonia, water, and pure molybdenum trioxide, leaving 0% alkali residue. In contrast, sodium molybdate leaves substantial sodium oxide residues upon calcination, which neutralize critical acidic sites on alumina and zeolite supports, severely poisoning the catalyst[1].

Evidence DimensionAlkali metal residue post-calcination
Target Compound Data0% alkali residue (complete volatilization of NH3 and H2O)
Comparator Or BaselineSodium molybdate (>30% w/w Na2O equivalent residue)
Quantified Difference100% reduction in alkali metal poisoning
ConditionsCalcination in air at 400-500°C

Eliminating alkali residues is mandatory for procuring precursors for high-performance hydrodesulfurization (HDS) and selective oxidation catalysts.

Superior Aqueous Solubility for High-Loading Impregnation

Industrial catalyst manufacturing relies heavily on incipient wetness impregnation, which requires highly concentrated precursor solutions. Ammonium molybdate provides exceptional aqueous solubility (>400 g/L), allowing for high metal loadings in a single impregnation step. Molybdenum trioxide, the ultimate active phase, is practically insoluble in water (<2 g/L), making it entirely unsuitable for direct aqueous wet impregnation without the costly and hazardous addition of concentrated ammonia or other solvents .

Evidence DimensionAqueous solubility for wet impregnation
Target Compound Data>400 g/L solubility
Comparator Or BaselineMolybdenum trioxide (<2 g/L)
Quantified Difference>200-fold increase in aqueous solubility
ConditionsDeionized water at 20-25°C

High aqueous solubility streamlines manufacturing workflows by enabling single-step, high-loading impregnation without complex solvent systems.

Monomeric Speciation for Optimal Support Dispersion

The specific formulation of ammonium molybdate (orthomolybdate) features a 2:1 ammonia-to-molybdenum ratio, which naturally buffers aqueous solutions to a basic pH (~7.5) where monomeric MoO4(2-) species dominate. When substituting with the closely related ammonium heptamolybdate (AHM), the lower ammonia ratio (~0.85:1) results in acidic solutions dominated by bulky polyoxometalate clusters (Mo7O24(6-)). This difference in speciation directly impacts how the molybdenum binds to acidic supports like gamma-alumina, with the monomeric form preventing premature bulk precipitation and ensuring superior atomic-level dispersion [1].

Evidence DimensionSolution pH and dominant Mo speciation
Target Compound DataMonomeric MoO4(2-) dominance at basic pH (~7.5)
Comparator Or BaselineAmmonium heptamolybdate (Polyoxometalate Mo7O24(6-) dominance at acidic pH ~5.5)
Quantified DifferenceShift from heptameric clusters to monomeric species
ConditionsStandard aqueous dissolution prior to support impregnation

Procuring the orthomolybdate form ensures monomeric speciation, which is critical for achieving uniform metal dispersion and maximizing active catalytic sites.

Tailored Thermal Decomposition for Needle-Shaped Morphology

The thermal decomposition pathway of a precursor dictates the final morphology of the resulting metal oxide. Ammonium molybdate (orthomolybdate) decomposes through a distinct 5-step process via specific intermediates, ultimately yielding 0.5-1 μm needle-shaped molybdenum trioxide particles when calcined in an inert atmosphere. In contrast, ammonium heptamolybdate undergoes a 4-step decomposition pathway that results in larger, 1-5 μm sheet-like particles. This morphological control is highly sought after in specialized electrochemical and sensor applications[1].

Evidence DimensionDecomposition intermediates and final morphology
Target Compound Data5-step decomposition yielding 0.5-1 μm needle-shaped MoO3
Comparator Or BaselineAmmonium heptamolybdate (4-step decomposition yielding 1-5 μm sheet-like MoO3)
Quantified DifferenceDistinct intermediate phases and altered crystal aspect ratio
ConditionsThermogravimetric analysis (TGA) in N2 up to 500°C

Selecting this specific salt allows material scientists to engineer needle-like MoO3 morphologies that are inaccessible when using standard heptamolybdate precursors.

Hydrodesulfurization (HDS) and Hydrotreating Catalysts

Ammonium molybdate is the premier choice for impregnating alumina supports in the production of HDS catalysts. Its alkali-free thermal decomposition ensures that the acidic sites on the support remain unpoisoned, while its high aqueous solubility allows for the necessary high metal loadings required to meet stringent ultra-low sulfur diesel (ULSD) regulations [1].

Selective Oxidation Catalysts for Petrochemicals

In the synthesis of mixed metal oxide catalysts (e.g., for the oxidation of propylene to acrylic acid), the monomeric speciation of ammonium molybdate at basic pH ensures uniform atomic dispersion. This uniform distribution prevents the formation of inactive bulk MoO3 domains, maximizing the yield and selectivity of the catalytic process .

High-Purity Molybdenum Disulfide (MoS2) Synthesis

For the production of advanced solid lubricants and 2D transition metal dichalcogenides, ammonium molybdate serves as an ideal precursor. Its clean volatilization of ammonia and water during sulfidation with hydrogen sulfide yields ultra-pure MoS2 without the risk of alkali metal contamination that occurs when using sodium molybdate[1].

Analytical Reagents for Phosphate and Silicate Determination

Due to its precise stoichiometry and high solubility, diammonium molybdate is strictly specified in colorimetric analytical workflows for environmental water testing. It reacts reliably with phosphates under acidic conditions to form phosphomolybdate complexes, where substituting with less soluble or differently speciated analogs would skew quantitative absorbance readings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999)
Liquid
White lumps or powder; Partially soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.953810 g/mol

Monoisotopic Mass

197.953810 g/mol

Heavy Atom Count

7

Density

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 174 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 135 of 174 companies with hazard statement code(s):;
H302 (75.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (76.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (76.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (19.26%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

13106-76-8

Wikipedia

Ammonium orthomolybdate

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Molybdate (MoO42-), ammonium (1:2), (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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